Home > Products > Screening Compounds P16859 > N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide - 1280807-24-0

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide

Catalog Number: EVT-2847765
CAS Number: 1280807-24-0
Molecular Formula: C17H15F2NO4
Molecular Weight: 335.307
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol

    • Compound Description: This compound is a diazo dye that has been studied using DFT calculations to understand its structural and electronic properties. []
    • Relevance: This compound, like N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, contains a phenyl group directly bonded to a methylene linker. This structural feature allows for potential modifications of the aromatic ring and exploration of different substituents' effects on biological activity. []
    • Compound Description: This compound is a diazo dye derivative that has undergone DFT calculations to compare its properties with its parent compound, 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol. []

    • Relevance: Both this compound and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide share a common structural motif: a substituted phenyl ring connected to an acetamide group. This similarity highlights the importance of the acetamide moiety in medicinal chemistry and suggests potential for exploring modifications within this region for targeted biological activity. []
    • Compound Description: This compound's crystal structure has been reported, providing insights into its solid-state conformation and packing interactions. []

    • Relevance: This compound shares the core structure of N-(phenyl)acetamide with N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. Both compounds possess an acetamide group directly attached to a phenyl ring, indicating a potential common synthetic route or shared chemical properties. The crystallographic information from this related compound could provide insights into the potential solid-state interactions of the target molecule. []
    • Compound Description: This compound was synthesized and evaluated for its cytotoxic activity and redox properties. Its crystal structure was determined and analyzed for non-covalent interactions using Hirshfeld surface analysis and energy framework diagrams. []

    • Relevance: Similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound contains a substituted phenyl ring linked to an acetamide moiety. This structural resemblance suggests that modifications on the aromatic ring and the linker could significantly influence the physicochemical properties and potentially the biological activity of the target compound. The extensive characterization of this related compound provides valuable information for understanding the structure-activity relationship within this class of compounds. []
    • Compound Description: These are a series of Losartan analogs synthesized and characterized for their potential as angiotensin II receptor blockers. []

    • Relevance: While not sharing a direct structural similarity, the substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues highlight the application of modifying the acetamide moiety for targeted biological activity. This approach could be relevant to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, as modifications to its acetamide group might lead to compounds with improved pharmacological properties. []
    • Compound Description: This benzimidazole derivative has been shown to attenuate morphine-induced paradoxical pain in mice, potentially by reducing TNF-α expression in the spinal cord. []

    • Relevance: While structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, the discovery of B1 as a potential therapeutic agent for opioid-induced paradoxical pain highlights the importance of exploring diverse chemical scaffolds for pain management. The study underscores the need for developing novel analgesics with reduced side effects, a goal that could also be relevant to the development of compounds structurally related to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. []
    • Compound Description: This benzimidazole derivative is another compound found to mitigate morphine-induced paradoxical pain in mice, potentially through the reduction of TNF-α expression. []

    • Relevance: B8, like N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, features an acetamide group attached to a substituted phenyl ring. The fact that B8 demonstrates analgesic properties suggests that exploring similar structural modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide could yield derivatives with potential for pain management. []
    • Compound Description: This compound is a benzimidazole derivative synthesized and tested for anti-inflammatory activity using the rat-paw-oedema method. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound shares the common feature of a phenyl ring connected to an acetamide group. The observed anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide indicates that modifications around this core structure, particularly the introduction of heterocyclic rings, can lead to compounds with therapeutic potential in inflammatory conditions. This information might be valuable for exploring similar structural modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. []
    • Compound Description: This compound is a sulfonamide derivative synthesized from 2-(4-acetamidophenylsulfonamido)propanoic acid and dicyclohexylcarbodiimide. Its crystal structure highlights key structural features like bond lengths and angles, planar arrangements, and intermolecular interactions. [, ]

    • Relevance: Both this compound and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide contain the N-(phenyl)acetamide core structure, emphasizing the prevalence of this motif in medicinal chemistry. Understanding the structural features and intermolecular interactions in this related sulfonamide derivative can provide insights into designing and modifying N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide for desired properties. [, ]
    • Compound Description: This compound is a hybrid molecule derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic properties. It was tested for cytotoxic activity against breast cancer cell lines. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound exemplifies the concept of hybridizing different pharmacophores to generate new molecules with potentially improved activity. This strategy could be applied to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide by combining its structural features with those from other bioactive molecules to explore potential synergistic effects or enhanced target specificity. []
    • Compound Description: These compounds, including imidazole-(benz)azole and imidazole-piperazine derivatives, were subjected to 2D and 3D QSAR analysis to determine the structural features influencing their anticancer activity against breast cancer cell lines. []

    • Relevance: Although N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide wasn't directly part of this QSAR study, the findings regarding the impact of substituents on anticancer activity can be extrapolated to related compounds. The study underscores the importance of understanding how different substituents on a core structure, particularly around an acetamide group, can modulate biological activity and guide the design of new anticancer agents, including potential modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. []
    • Compound Description: This compound was used as a starting material to synthesize various heterocyclic compounds like pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

    • Relevance: Both this compound and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide contain an acetamide group, highlighting its utility as a building block in organic synthesis. The diverse range of heterocycles prepared from this related compound demonstrates the versatility of the acetamide moiety in synthetic transformations and suggests that N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide could be a valuable starting point for developing new molecules with diverse structures and potentially useful biological activities. []
    • Compound Description: This series of compounds incorporates isoxazole and thiazolidinone moieties and was synthesized and evaluated for antimicrobial activity. []

    • Relevance: The (E)-2-((3-methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamides, although structurally distinct from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, emphasize the exploration of acetamide derivatives with heterocyclic substitutions for potential antimicrobial properties. This approach could inspire the design and synthesis of analogous compounds based on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, incorporating various heterocyclic moieties to target specific microbial strains. []
    • Compound Description: This compound is a simple acetamide derivative that has been structurally characterized using X-ray crystallography, providing detailed information about its bond lengths, angles, and planarity. []

    • Relevance: This compound, like N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, possesses the N-(phenyl)acetamide core structure. Examining the structural features and influence of substituents in this simple analog can offer insights into the conformational preferences and potential intermolecular interactions of the target molecule. []
    • Compound Description: This compound is another simple acetamide derivative that has undergone structural characterization by X-ray crystallography. []

    • Relevance: Similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound incorporates a substituted phenyl ring linked to a trichloroacetamide group. Comparing the structural features of both compounds could provide insights into the influence of substituents and halogenation on molecular conformation. []
    • Compound Description: This is an acetamide derivative structurally characterized by X-ray crystallography, highlighting the impact of a nitro group on its conformation. []

    • Relevance: This compound, similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, has a substituted phenyl ring connected to a trichloroacetamide group. Examining the structural differences and similarities between them can help understand the electronic effects of different substituents on the phenyl ring and their potential influence on biological activity. []
    • Compound Description: OR-1896 is a metabolite of levosimendan, a drug used to treat acutely decompensated heart failure. It is known to cause vasodilation by activating ATP-sensitive potassium channels and large conductance Ca2+-activated K+ channels. []

    • Relevance: Both OR-1896 and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide share a common structural motif: a substituted phenyl ring linked to an acetamide group. This resemblance suggests potential similarities in their pharmacological profiles, particularly regarding their interactions with ion channels. Understanding the mechanism of action of OR-1896 and its cardiovascular effects can guide research on the potential therapeutic applications of compounds structurally similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, especially in the context of cardiovascular diseases. []
    • Compound Description: This compound's crystal structure reveals the presence of two independent molecules in the asymmetric unit, differing in their conformations due to rotations around single bonds. []

    • Relevance: While not directly related in terms of their core structures, the presence of a difluoromethoxy group in this compound makes it relevant to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. The crystal structure analysis of this compound, particularly the conformation and interactions of the difluoromethoxy group, can offer valuable insights into the structural features and potential binding interactions of the target molecule. []
    • Compound Description: BTMPA is studied for its polarographic characteristics. It exhibits a sensitive oscillopolarographic wave, allowing for trace analysis. []

    • Relevance: Both BTMPA and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide belong to the acetamide class of compounds, sharing a core structure of N-phenylacetamide. This structural similarity suggests potential commonalities in their physicochemical properties. []
    • Compound Description: This series of derivatives, synthesized via ultrasound radiation, were evaluated for their anticancer activity against the HepG2 cell line. In silico modeling was used to assess their binding affinities to various protein targets. []

    • Relevance: While structurally distinct from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, the study of these 1,2,4-triazole-2-thiol derivatives highlights the potential of incorporating heterocyclic motifs for developing anticancer agents. This approach might be relevant for exploring structural modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, where introducing similar heterocyclic groups could lead to compounds with anti-proliferative properties. []
    • Compound Description: Zolpidem is a nonbenzodiazepine hypnotic drug used to treat insomnia. It acts by binding to the benzodiazepine site on the GABAA receptor. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, Zolpidem highlights the importance of exploring diverse chemical scaffolds for developing drugs targeting the central nervous system. The study underscores the need for developing novel therapeutics for neurological and psychiatric disorders, a goal that could also be relevant to the development of compounds structurally related to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. []
    • Compound Description: These compounds incorporate imidazole and thiazole moieties and were tested for their antibacterial and antioxidant properties. []

    • Relevance: The N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides, although structurally distinct from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, demonstrate the potential of combining different heterocyclic units within an acetamide framework to achieve desirable biological activities. This approach could inspire the design and synthesis of new N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide derivatives incorporating similar or other heterocyclic systems for exploring their therapeutic potential. []
    • Compound Description: This compound's crystal structure reveals four independent molecules in the asymmetric unit, highlighting the conformational flexibility of the molecule. []

    • Relevance: This compound, like N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, contains a substituted phenyl ring directly attached to an acetamide group. Analyzing the conformational preferences and intermolecular interactions observed in the crystal structure of N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide can provide valuable insights into the structural features and potential solid-state packing arrangements of the target molecule. []
    • Compound Description: This compound, a thiazole derivative, is synthesized and its improved stability and release kinetics as a mesylate monohydrate salt are highlighted. [, , ]

    • Relevance: While structurally distinct from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound showcases the importance of salt formation in drug development, especially in optimizing physicochemical properties like stability and dissolution rate, which are crucial for bioavailability and therapeutic efficacy. This approach could be relevant for N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, where forming suitable salts could potentially improve its pharmacological profile. [, , ]
    • Compound Description: This compound is a CCR3 antagonist investigated for treating inflammatory diseases. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound highlights the use of acetamide derivatives containing a difluorobenzyl group for targeting CCR3 receptors. This information could be relevant for exploring the potential of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide or its derivatives in modulating CCR3 activity, either as antagonists or agonists. []
    • Compound Description: PTMA is a simple acetamide derivative whose crystal structure has been studied to understand the effects of side chain and ring substitutions on the solid-state geometry of amides. []

    • Relevance: Both PTMA and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide share the fundamental N-phenylacetamide structure. Investigating the structural characteristics of PTMA, particularly the influence of the trimethylacetamide group, can offer insights into the conformational preferences and potential intermolecular interactions of similar acetamide derivatives. []
    • Compound Description: TMPTMA is an acetamide derivative whose crystal structure, along with that of other related compounds, has been studied to analyze the effects of side chain and ring substitutions on their solid-state geometries. []

    • Relevance: This compound, like N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, contains a substituted phenyl ring linked to an acetamide moiety. Comparing the structural features of TMPTMA with those of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide can provide insights into the impact of different substituents on the phenyl ring and their potential effects on molecular conformation and packing interactions. []
    • Compound Description: TMPTCA is another acetamide derivative investigated for its solid-state structure to understand the effects of side chain and ring substitutions on amide geometry. []

    • Relevance: TMPTCA and N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide both belong to the class of N-phenylacetamides, with TMPTCA featuring a trichlorinated acetamide group and a trimethyl-substituted phenyl ring. Examining the structural differences and similarities between these compounds can help elucidate the influence of substituents and halogenation patterns on molecular conformation and potential intermolecular interactions. []
    • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting an L-shaped conformation. The crystal packing involves hydrogen bonding interactions. []

    • Relevance: This compound, similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, contains the N-(phenyl)acetamide core structure. Studying the conformational preferences, intermolecular interactions, and crystal packing arrangements of this related compound can offer valuable insights into the potential solid-state behavior of the target molecule. []
    • Compound Description: These compounds, synthesized from 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide and 4-substituted phenyl-carbamido-phosphoric acid dichlorides, were evaluated for their biological activity and subjected to docking studies. []

    • Relevance: While structurally diverse from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, the study of these compounds highlights the exploration of complex heterocyclic scaffolds for developing new therapeutics. The use of docking studies to understand their potential interactions with biological targets showcases an important approach for drug discovery. This strategy might be valuable for investigating N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, as computational methods like docking can provide insights into its potential binding modes and interactions with relevant protein targets. []
    • Compound Description: This compound is an impurity identified during the synthesis of the antibacterial drug sulfamethizole. Its structure was confirmed through independent synthesis. []

    • Relevance: Although not structurally similar to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound exemplifies the importance of identifying and characterizing impurities in pharmaceutical synthesis. Understanding the formation of such impurities can help optimize synthetic routes, ensure drug purity, and minimize potential side effects. This principle is broadly applicable in medicinal chemistry, including the development and synthesis of compounds related to N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide. []
    • Compound Description: This compound is a pyrrolidinone derivative with reported nootropic effects. Its synthesis involves N-alkylation using a halo ethyl acetate, followed by treatment with ammonia. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound showcases the potential of pyrrolidinone derivatives in affecting cognitive function. This information might inspire research on exploring whether structural modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, particularly the incorporation of pyrrolidinone or related heterocyclic moieties, could lead to compounds with nootropic properties. []
    • Compound Description: This compound is a thiazole derivative developed as a PI3K inhibitor, potentially useful for treating various diseases. []

    • Relevance: While structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound demonstrates the significance of exploring thiazole derivatives and their potential therapeutic applications, particularly in targeting specific enzymes like PI3K. This approach might inspire research on designing and synthesizing analogous compounds based on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, incorporating thiazole or other heterocyclic moieties to target specific enzymes or pathways for therapeutic benefit. []
    • Compound Description: These compounds, synthesized by incorporating a thiazolidinone ring into a quinoxaline scaffold, were evaluated for their antibacterial and antifungal activities. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives highlight the potential of combining different heterocyclic moieties, in this case, quinoxaline and thiazolidinone, to create compounds with enhanced antimicrobial properties. This strategy could inspire the exploration of similar structural modifications on N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, incorporating various heterocyclic units to target specific microbial strains and potentially discover novel antimicrobial agents. []
    • Compound Description: This compound incorporates a tetrazole ring and its crystal structure reveals intermolecular hydrogen bonding interactions. []

    • Relevance: While structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound showcases the use of tetrazole rings in medicinal chemistry. The tetrazole moiety can act as a bioisostere for carboxylic acids, offering potential advantages in terms of pharmacokinetic properties and target binding. This information might inspire exploring the incorporation of tetrazole or related heterocycles into N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide derivatives to modulate their physicochemical and biological properties. []
    • Compound Description: This compound is a CCKB antagonist synthesized in optically active form, demonstrating the importance of stereochemistry in drug development. []

    • Relevance: While structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, the development of (R)-1a highlights the crucial role of chirality in drug activity and selectivity. If N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide contains chiral centers, understanding and controlling its stereochemistry during synthesis could be crucial for optimizing its pharmacological properties and minimizing potential off-target effects. []
    • Compound Description: This compound, containing a trifluoromethyl group and a chloropyrimidine moiety, exhibits intramolecular hydrogen bonding and Cl⋯O non-bonded interactions in its crystal structure. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound highlights the use of fluorine and chlorine substituents in medicinal chemistry. Fluorine and chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and conformational preferences. []
    • Compound Description: This compound contains a spirocyclic system and its crystal packing is stabilized by intermolecular hydrogen bonding and weak C—H⋯S and C—H⋯π interactions. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound illustrates the use of spirocyclic systems in medicinal chemistry. Spirocycles offer conformational rigidity, which can improve target specificity and enhance pharmacokinetic properties. While N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide doesn't have a spirocyclic system, incorporating such motifs could be a potential strategy for modifying its structure and exploring its impact on biological activity. []
    • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. Preclinical studies have shown it to be effective in blocking the effects of hallucinogenic drugs and reducing hyperactivity. []

    • Relevance: Though structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, AC-90179 highlights the therapeutic potential of compounds that interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders. This information might inspire the investigation of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide or its derivatives for potential activity at serotonin receptors, opening up avenues for exploring new treatments for conditions like schizophrenia, anxiety, and depression. []
    • Compound Description: This compound features a pyrazolo[1,5-a]pyrimidine core and its crystal structure reveals intramolecular hydrogen bonding and π–π stacking interactions. []

    • Relevance: Although structurally different from N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, this compound highlights the use of fused heterocyclic systems, particularly those containing pyrazole and pyrimidine rings, in medicinal chemistry. These systems often exhibit desirable pharmacological properties and can be explored for developing new therapeutics. []
    • Compound Description: These compounds are thiazole derivatives synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells. []

Overview

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a difluoromethoxy group and a formylphenoxy moiety, making it structurally unique and potentially useful in various chemical applications. The compound is recognized for its potential in medicinal chemistry, particularly in the synthesis of diverse heterocyclic structures, which are critical in drug development.

Source

The compound can be sourced from various chemical suppliers and manufacturers. It is often synthesized in laboratory settings for research purposes, particularly in studies related to its pharmacological properties and synthetic applications. Notably, it serves as a starting material for the synthesis of several derivatives that exhibit biological activity .

Classification

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide is classified under the following categories:

  • Chemical Class: Acetamides
  • Molecular Formula: C15H14F2N2O3
  • CAS Number: 22236-11-9
  • Molecular Weight: 302.28 g/mol .
Synthesis Analysis

Methods

The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide typically involves several steps, including the formation of key intermediates. Common methods include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that are modified through various reactions.
  2. Reactions: Key reactions may include:
    • Acylation: The introduction of the acetamide functional group through acylation reactions.
    • Methoxylation: The addition of the difluoromethoxy group using difluoromethylating agents.
    • Formylation: The introduction of the formyl group via formylation reactions involving phenolic compounds.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the progress of reactions and assess product purity.

Molecular Structure Analysis

Structure

The molecular structure of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide can be represented as follows:

  • Structural Formula:
    C15H14F2N2O3\text{C}_{15}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{3}

The compound features a central acetamide group attached to a difluoromethoxy-substituted phenyl ring and a phenoxy group with a formyl substituent.

Data

Key structural data includes bond lengths, angles, and dihedral angles that define the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide participates in various chemical reactions due to its functional groups:

  1. Formation of Heterocycles: The compound can react with hydrazines or active methylene compounds to yield pyrazole or pyridone derivatives.
  2. Condensation Reactions: It can undergo condensation with other carbonyl compounds to form more complex structures .

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustment, and the presence of catalysts or solvents to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide is primarily based on its interactions at the molecular level with biological targets. The presence of functional groups allows it to engage in hydrogen bonding, π-stacking interactions, and other non-covalent interactions that are essential for biological activity.

Data

Research indicates that derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, although detailed mechanistic studies are required to elucidate these pathways fully .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as DMSO (Dimethyl Sulfoxide) and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions .

Relevant data regarding melting point, boiling point, and specific heat capacity should be gathered from experimental studies for comprehensive characterization.

Applications

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide has several scientific applications:

  1. Medicinal Chemistry: Used as a precursor for synthesizing biologically active compounds.
  2. Pharmaceutical Development: Investigated for potential therapeutic uses in treating various diseases due to its structural characteristics.
  3. Chemical Research: Employed in studies focusing on reaction mechanisms and synthetic methodologies involving heterocyclic chemistry .

This compound represents a significant area of interest within organic chemistry and medicinal research due to its versatile reactivity and potential biological applications.

Properties

CAS Number

1280807-24-0

Product Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide

Molecular Formula

C17H15F2NO4

Molecular Weight

335.307

InChI

InChI=1S/C17H15F2NO4/c18-17(19)24-14-7-5-12(6-8-14)9-20-16(22)11-23-15-4-2-1-3-13(15)10-21/h1-8,10,17H,9,11H2,(H,20,22)

InChI Key

XIRVETVMHYWFKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CC=C(C=C2)OC(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.